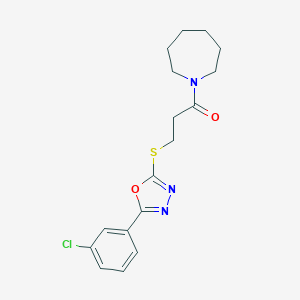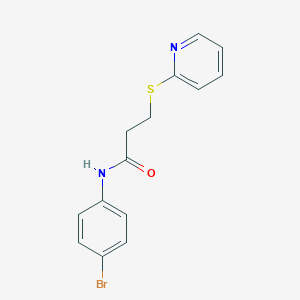![molecular formula C17H17N3OS B285595 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B285595.png)
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide, also known as MBZM, is a chemical compound that has been extensively studied for its potential use in scientific research. MBZM is a member of the benzimidazole family of compounds, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways within cells. This may lead to changes in gene expression and alterations in cellular metabolism.
Biochemical and Physiological Effects:
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. In addition, 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide is its versatility as a research tool. It can be used in a variety of experimental systems, including cell culture, animal models, and in vitro assays. However, one limitation of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide is its relatively low solubility in water, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide. One area of interest is the development of more efficient synthesis methods for the compound, which could lead to increased availability and lower costs. In addition, further studies are needed to fully understand the mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide and to identify potential therapeutic targets for the compound. Finally, there is a need for more studies to evaluate the safety and toxicity of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide, particularly in animal models and in clinical trials.
Synthesemethoden
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves the reaction of 2-mercaptobenzimidazole with N-(2-methylphenyl)acetamide in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular structures and as a potential anti-cancer agent. In addition, 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Eigenschaften
Molekularformel |
C17H17N3OS |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17N3OS/c1-12-7-3-4-8-13(12)18-16(21)11-22-17-19-14-9-5-6-10-15(14)20(17)2/h3-10H,11H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
AZVINOBCRSICNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2C |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285512.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B285515.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285519.png)

![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![7-(2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285524.png)
![4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)
![1-Cyclohexyl-4-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperazine](/img/structure/B285527.png)

![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285530.png)



![Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate](/img/structure/B285536.png)